molecular formula C11H10ClN3 B11887937 2-Chloro-3-(hydrazonomethyl)-7-methylquinoline

2-Chloro-3-(hydrazonomethyl)-7-methylquinoline

Cat. No.: B11887937
M. Wt: 219.67 g/mol
InChI Key: NQTGNYMESFGZPL-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(hydrazonomethyl)-7-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their extensive biological activities, including antifungal, antibacterial, antitumor, and anticancer properties

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(hydrazonomethyl)-7-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-3-(hydrazonomethyl)-7-methylquinoline involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For instance, in cancer cells, the compound can induce cell cycle arrest and upregulate cell cycle-regulating proteins such as p27 kip1 . This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

(Z)-(2-chloro-7-methylquinolin-3-yl)methylidenehydrazine

InChI

InChI=1S/C11H10ClN3/c1-7-2-3-8-5-9(6-14-13)11(12)15-10(8)4-7/h2-6H,13H2,1H3/b14-6-

InChI Key

NQTGNYMESFGZPL-NSIKDUERSA-N

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=N\N)Cl

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=NN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.